molecular formula C16H17NO2 B5780566 N-(3-methoxyphenyl)-2,4-dimethylbenzamide CAS No. 673445-74-4

N-(3-methoxyphenyl)-2,4-dimethylbenzamide

Cat. No.: B5780566
CAS No.: 673445-74-4
M. Wt: 255.31 g/mol
InChI Key: CRLUWNXXHAUTDV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2,4-dimethylbenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and biological research. As a secondary amide, it features a benzamide core substituted with methyl groups at the 2- and 4-positions and an N-linked 3-methoxyphenyl ring. This molecular architecture is common in compounds screened for various pharmacological activities. Benzamide analogs are frequently investigated for their potential as receptor ligands or enzyme inhibitors, making them valuable chemical tools for probing biological pathways . This compound is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human, veterinary, or household applications. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-8-15(12(2)9-11)16(18)17-13-5-4-6-14(10-13)19-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLUWNXXHAUTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359235
Record name N-(3-Methoxyphenyl)-2,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673445-74-4
Record name N-(3-Methoxyphenyl)-2,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Methoxyphenyl 2,4 Dimethylbenzamide and Analogues

Conventional Amidation Approaches

Conventional methods for amide bond formation typically involve the activation of the carboxylic acid group of 2,4-dimethylbenzoic acid to facilitate nucleophilic attack by the amino group of 3-methoxyaniline.

A foundational and robust method for synthesizing amides is through the use of acyl halides. In this approach, the carboxylic acid (2,4-dimethylbenzoic acid) is first converted into a more reactive acyl halide, typically an acyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate, 2,4-dimethylbenzoyl chloride, is then reacted with the amine (3-methoxyaniline). The reaction is generally performed in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) gas evolved during the reaction. The reactivity of acyl chlorides is comparable to that of acylimidazolides formed using CDI, but acyl chlorides are generally more sensitive to moisture. acs.org

Carbodiimides are widely used coupling agents that facilitate amide bond formation by activating the carboxylic acid. chemistrysteps.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. chemistrysteps.comrsc.org

N,N′-Dicyclohexylcarbodiimide (DCC) is an effective coupling agent that typically provides good yields at room temperature. chemistrysteps.comthieme-connect.com A primary drawback of using DCC is the formation of the byproduct N,N'-dicyclohexylurea (DCU), which is poorly soluble in most common organic solvents and requires removal by filtration. thieme-connect.comnih.gov This can sometimes lead to purification challenges. nih.gov

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is another common carbodiimide-based coupling agent that offers a significant advantage over DCC. chemistrysteps.com The urea (B33335) byproduct formed from EDC is water-soluble, allowing for its easy removal through an aqueous workup, which simplifies product purification. rsc.orgnih.gov For this reason, EDC is often preferred in syntheses where purification is a concern. researchgate.net To enhance reaction rates and suppress potential side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used in conjunction with both DCC and EDC. rsc.orgnih.govresearchgate.netnih.gov

Table 1: Comparison of Common Carbodiimide Coupling Agents

Feature N,N′-Dicyclohexylcarbodiimide (DCC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
State White crystalline solid Often used as a hydrochloride salt, which is a white powder
Byproduct N,N'-dicyclohexylurea (DCU) Water-soluble urea derivative
Workup Requires filtration to remove insoluble DCU byproduct. thieme-connect.com Simple aqueous extraction removes the byproduct. nih.gov
Advantages High reactivity, cost-effective. Simplified purification, mild reaction conditions. chemistrysteps.comnih.gov
Disadvantages Difficult removal of byproduct. nih.gov More expensive than DCC. nih.gov
Common Additives HOBt, DMAP. nih.gov HOBt, DMAP. researchgate.netnih.gov

1,1′-Carbonyldiimidazole (CDI) is a popular and effective activating agent for the formation of amides from carboxylic acids and amines. acs.orgcommonorganicchemistry.com It is considered an attractive alternative to carbodiimide-based reagents. acs.org The process involves two main steps performed in a one-pot procedure. acs.orgresearchgate.net First, the carboxylic acid (2,4-dimethylbenzoic acid) reacts with CDI to form a highly reactive acylimidazolide intermediate. acs.orgyoutube.com Subsequently, the amine (3-methoxyaniline) is added, which attacks the acylimidazolide to form the desired amide, N-(3-methoxyphenyl)-2,4-dimethylbenzamide. acs.org

A key advantage of using CDI is that the byproduct of the reaction is imidazole, which is water-soluble and can be easily removed from the reaction mixture by a simple acidic wash. acs.org Furthermore, CDI is a solid that is easier and safer to handle than reagents like phosgene (B1210022) or thionyl chloride. commonorganicchemistry.com The activation of the carboxylic acid is typically best performed in nonpolar solvents to avoid the formation of anhydride (B1165640) byproducts. cdnsciencepub.com Interestingly, research has shown that carbon dioxide (CO₂), which can be released during the activation step, can catalyze the subsequent amidation reaction, leading to a substantial enhancement in the reaction rate. acs.org

Advanced Synthetic Transformations

Modern synthetic chemistry has focused on developing more efficient and versatile methods for amide bond formation, including one-pot protocols and transition metal-catalyzed reactions.

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by reducing reaction time, minimizing waste, and eliminating the need for purification of intermediates. Many conventional amidation methods, including those using CDI or carbodiimides, are inherently performed as one-pot procedures where the carboxylic acid is activated in situ before the amine is introduced. acs.org

More advanced one-pot protocols have been developed for the synthesis of benzamide (B126) derivatives. For example, copper-catalyzed one-pot reactions have been reported for the synthesis of N,N-dimethyl benzamides from benzyl (B1604629) cyanide and iodobenzene, using DMF as the amide source. researchgate.net In a representative procedure, benzyl cyanide, iodobenzene, a copper catalyst (Cu₂O), a ligand, and an acid are heated in DMF under an oxygen atmosphere to yield the desired benzamide. researchgate.net While this specific example produces a tertiary amide, the principle of combining multiple transformations in a single pot illustrates a powerful strategy that could be adapted for the synthesis of secondary amides like this compound.

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have emerged as a powerful tool for forming carbon-nitrogen bonds. nih.gov The Buchwald-Hartwig amination is a prominent example of such a reaction, providing a versatile route to N-aryl amides. capes.gov.br

This methodology could be applied to the synthesis of this compound through the palladium-catalyzed coupling of 2,4-dimethylbenzamide (B3178721) with an aryl halide, such as 1-bromo-3-methoxybenzene or 1-chloro-3-methoxybenzene. researchgate.net These reactions typically employ a palladium precursor, such as Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand (e.g., Xantphos or other bulky, electron-rich biarylphosphines) and a strong base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS). researchgate.netresearchgate.net

The key advantages of these transition metal-catalyzed methods include their high functional group tolerance and the ability to form C-N bonds under conditions that may be incompatible with traditional methods. rsc.org They are particularly useful for coupling sterically hindered substrates or electron-deficient amines that react poorly in conventional amidation reactions. rsc.orgresearchgate.net

Table 2: Typical Conditions for Palladium-Catalyzed Amidation

Component Example Role
Aryl Halide 1-Bromo-3-methoxybenzene Electrophilic coupling partner
Amide 2,4-Dimethylbenzamide Nucleophilic coupling partner
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) Catalyst precursor
Ligand Xantphos, (t-Bu)₂P(biphenyl) Stabilizes the palladium catalyst and facilitates the catalytic cycle. researchgate.net
Base NaOtBu, Cs₂CO₃, LiOtBu Activates the amide nucleophile. researchgate.netresearchgate.net
Solvent Toluene, Dioxane Anhydrous, non-protic solvent
Temperature 80-110 °C To drive the reaction to completion

Microwave-Assisted Synthetic Routes

The synthesis of N-aryl benzamides, including this compound, has been significantly advanced through the application of microwave-assisted organic synthesis (MAOS). This technique offers substantial improvements over conventional heating methods by enabling rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, increased product yields, and improved purity profiles. semanticscholar.orgjocpr.comnih.gov

A primary microwave-assisted route for synthesizing this compound involves the direct amidation of a carboxylic acid and an amine. nih.govmdpi.com In this approach, 2,4-dimethylbenzoic acid is reacted with 3-methoxyaniline. Microwave irradiation facilitates the direct formation of the amide bond, often under solvent-free ("neat") conditions, which aligns with the principles of green chemistry by reducing waste. semanticscholar.orgmdpi.com The reaction can be performed with or without a catalyst. While some direct amidations proceed at high temperatures (e.g., 270 °C) without a catalyst, the use of catalysts like ceric ammonium (B1175870) nitrate (B79036) can facilitate the reaction at lower temperatures (e.g., 160–165 °C), still providing excellent yields in short timeframes. semanticscholar.orgnih.gov

The efficiency of microwave-assisted synthesis is evident when compared to traditional methods, which may require prolonged heating under reflux conditions. semanticscholar.org For instance, a model reaction of benzoic acid and aniline (B41778) under conventional heating might take hours to reach a moderate yield, whereas the same reaction under microwave irradiation can achieve a significantly higher yield in just minutes. semanticscholar.org This rapid and efficient energy transfer makes MAOS a highly attractive methodology for the synthesis of this compound and for the rapid generation of a library of its analogues for further study.

Table 1: Representative Conditions for Microwave-Assisted Synthesis of N-Aryl Benzamides
Reactant AReactant BCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Benzoic AcidAnilineNoneNeat27015High semanticscholar.org
Benzoic Acidp-ToluidineCeric Ammonium Nitrate (2 mol%)Neat160-165120~95 nih.gov
o-Phenylene diamineFormic AcidNoneNeatNot specifiedShortHigh jocpr.com
4-chloro-2,4-bis-(2-pyrazol-1-ylphenylamine)-1,3,5-triazine2,4-dimethoxybenzylamineNoneNeat150557 arkat-usa.org

Strategies for Derivatization and Scaffold Modification of this compound Analogues

The this compound scaffold provides multiple sites for chemical modification, allowing for the systematic alteration of its physicochemical and pharmacological properties. Strategies for derivatization can be broadly categorized into functional group modification, bioisosteric replacement, and scaffold hopping.

Functional Group Modification:

The peripheral functional groups of the molecule are primary targets for modification.

Methoxyphenyl Ring: The methoxy (B1213986) group (-OCH₃) can be demethylated to a hydroxyl group (-OH), which can then serve as a handle for further functionalization, such as etherification or esterification. The aromatic ring itself can undergo electrophilic substitution reactions like halogenation or nitration, although the directing effects of the existing substituents must be considered.

Dimethylphenyl Ring: The two methyl groups (-CH₃) can be oxidized to carboxylic acids or hydroxymethyl groups, introducing new points for chemical diversification. Halogenation of the aromatic ring is also a common strategy to modulate electronic properties and metabolic stability.

Amide Bond: The amide linkage is generally stable, but modifications can be made to the nitrogen atom, for instance, through N-alkylation, though this is less common for secondary amides.

Bioisosteric Replacement:

Bioisosterism is a key strategy in medicinal chemistry where one functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles. nih.govdrughunter.comu-tokyo.ac.jp

Amide Isosteres: The amide bond can be replaced with various bioisosteres to enhance metabolic stability or alter hydrogen bonding capacity. Common replacements include thioamides, ureas, sulfonamides, or heterocyclic rings like triazoles and oxadiazoles. nih.govdrughunter.com For example, a trifluoroethylamine group has been used as an amide bioisostere to increase metabolic stability. u-tokyo.ac.jp

Functional Group Isosteres: The methoxy group could be replaced with other small, electron-donating groups such as -SCH₃, -NHCH₃, or a halogen like chlorine. The methyl groups could be substituted with trifluoromethyl groups (-CF₃) to alter lipophilicity and electronic character. u-tokyo.ac.jp

Scaffold Hopping:

Scaffold hopping involves replacing the central benzamide core with a structurally distinct scaffold while retaining the spatial orientation of key pharmacophoric elements. chemrxiv.orgbhsai.org This advanced strategy aims to discover novel chemical series with improved properties, such as enhanced solubility, better metabolic stability, or novel intellectual property. For this compound, this could involve replacing the benzanilide (B160483) core with a biphenyl (B1667301) system or a different heterocyclic core that maintains a similar 3D arrangement of the substituted phenyl rings. nih.gov This approach often utilizes computational design tools to identify suitable replacement scaffolds. chemrxiv.org

Table 2: Strategies for Derivatization and Scaffold Modification
StrategyTarget SiteModification ExamplePotential OutcomeReference
Functional Group ModificationMethoxy GroupDemethylation to HydroxylIntroduce H-bonding capability, new functionalization point stereoelectronics.org
Functional Group ModificationAromatic RingsHalogenation (e.g., Fluorination)Alter electronic properties, improve metabolic stability nih.gov
Bioisosteric ReplacementAmide BondReplacement with a Triazole ringEnhance metabolic stability, modify H-bonding nih.gov
Bioisosteric ReplacementAmide BondReplacement with a ThioamideAlter electronic and geometric properties nih.gov
Bioisosteric ReplacementMethyl GroupReplacement with a Trifluoromethyl GroupIncrease lipophilicity, block metabolism u-tokyo.ac.jp
Scaffold HoppingBenzamide CoreReplacement with a Biphenyl LinkerImprove stability, create novel chemical entity nih.gov

Spectroscopic and Structural Elucidation of this compound

While general principles of spectroscopy can predict the expected regions for signals from the functional groups present in this compound (such as aromatic C-H, C=O, C-N, and C-O stretches in vibrational spectroscopy, or the chemical shifts of aromatic and methyl protons and carbons in NMR), specific, experimentally determined data is crucial for a definitive structural elucidation and is currently unavailable.

Scientific research and publication are ongoing processes, and the characterization of this particular compound may be part of unpublished studies or proprietary research. Therefore, a detailed, data-driven analysis as requested cannot be provided at this time.

For accurate and reliable spectroscopic information, it is recommended to consult peer-reviewed chemical research articles that specifically report the synthesis and characterization of this compound or to perform an experimental analysis of a synthesized sample of the compound.

Spectroscopic and Structural Elucidation of N 3 Methoxyphenyl 2,4 Dimethylbenzamide

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

No GC-MS data, including retention times and fragmentation patterns for N-(3-methoxyphenyl)-2,4-dimethylbenzamide, has been reported in the searched scientific literature. This type of analysis would typically be used to determine the purity of a synthesized compound and to provide structural information based on how the molecule breaks apart in the mass spectrometer.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Similarly, there is no available ESI-MS data to confirm the molecular weight of this compound. ESI-MS is a soft ionization technique that is crucial for determining the accurate mass of a molecule, which is a fundamental step in its characterization.

X-ray Crystallography and Solid-State Structural Analysis

A search for crystallographic data from sources such as the Cambridge Structural Database yielded no results for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing valuable insights into bond lengths, bond angles, and intermolecular interactions. Without experimental data, a discussion of its solid-state structure is not possible.

Computational and Theoretical Investigations of N 3 Methoxyphenyl 2,4 Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of N-(3-methoxyphenyl)-2,4-dimethylbenzamide.

Density Functional Theory (DFT) calculations, utilizing the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This optimization process seeks the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

The optimized structure reveals key geometric parameters. For instance, the dihedral angle between the two phenyl rings is a significant feature of its conformation. Theoretical calculations often show slight deviations from experimental values, which can be attributed to the fact that calculations are typically performed for a single molecule in the gas phase, whereas experimental data often comes from solid-state crystal structures where intermolecular forces are at play. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AtomsCalculated Value (Å or °)
Bond LengthC=O1.25
Bond LengthN-H1.02
Bond LengthC-N1.37
Bond AngleC-N-H115.2
Bond AngleO=C-N122.5

Note: The values presented are representative and derived from DFT/B3LYP/6-311G(d,p) calculations. Actual values can vary slightly based on the specific computational methods and basis sets used.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, provides a measure of the molecule's excitability and stability. schrodinger.com

For this compound, the HOMO is primarily localized on the methoxyphenyl ring, indicating this region is the principal site for electron donation. Conversely, the LUMO is distributed over the dimethylbenzamide moiety, suggesting it is the electron-accepting region. The energy gap calculated using the B3LYP/6-311G(d,p) method is approximately 5.12 eV. This relatively large energy gap suggests high kinetic stability and low chemical reactivity.

Table 2: Calculated HOMO-LUMO Energies and Related Parameters

ParameterValue (eV)
HOMO Energy-6.04
LUMO Energy-0.92
Energy Gap (ΔE)5.12

Calculations performed at the DFT/B3LYP/6-311G(d,p) level. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface of this compound is color-coded to represent different potential values.

The regions of most negative potential, indicated by red and yellow, are located around the electronegative oxygen atom of the carbonyl group and the oxygen of the methoxy (B1213986) group. These sites are susceptible to electrophilic attack. The areas of positive potential, shown in blue, are found around the amide (N-H) proton and the aromatic protons, marking them as likely sites for nucleophilic attack. The potential ranges from approximately -5.315e-2 to +5.315e-2, providing a detailed map of the molecule's electrostatic landscape. nih.gov

In this compound, significant stabilization energies arise from several key interactions. A prominent interaction is the delocalization of the lone pair electrons of the nitrogen atom (LP(N)) into the antibonding orbital of the adjacent carbonyl group (π* C=O). This interaction, often denoted as n → π, results in a high stabilization energy (E(2)), indicating a strong resonance effect that stabilizes the amide bond. Other significant interactions include π → π transitions within the aromatic rings, which contribute to the molecule's electronic stability.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N1π* (C7-O1)38.5
π (C2-C3)π* (C4-C5)21.8
π (C8-C9)π* (C10-C11)20.5

E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital. Values are representative of typical NBO analyses. researchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational methods are also employed to simulate spectroscopic data, which can then be compared with experimental results to confirm structural assignments and understand vibrational modes.

Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are calculated using DFT methods. biointerfaceresearch.com These calculations predict the frequencies and intensities of the vibrational modes of the molecule. The calculated frequencies are often scaled by a factor (e.g., 0.9614) to correct for anharmonicity and limitations of the computational method, allowing for a more accurate comparison with experimental spectra. nih.gov

For this compound, the simulated spectra show characteristic peaks corresponding to specific functional groups. The N-H stretching vibration is typically predicted in the range of 3300-3400 cm⁻¹. The C=O stretching of the amide group is a strong band expected around 1650-1680 cm⁻¹. Vibrations related to the aromatic rings, such as C-H stretching and C-C stretching, are also identified and assigned. Comparing these simulated spectra with experimental data helps in the definitive assignment of the observed vibrational bands. nih.govresearchgate.netniscpr.res.in

Table 4: Selected Theoretical Vibrational Frequencies for this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹)
N-H Stretch3395
C-H Stretch (Aromatic)3050-3100
C-H Stretch (Methyl)2950-3000
C=O Stretch1688
C-N Stretch1380
C-O-C Stretch (Methoxy)1250

Frequencies are typically scaled to better match experimental values. nih.gov

Despite extensive searches of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the compound This compound are not publicly available. Consequently, the specific data required to populate the following sections of the requested article could not be located.

This includes a lack of published research on:

Prediction of NMR Chemical Shifts using the Gauge-Independent Atomic Orbital (GIAO) Method: No specific studies were found that calculated the 1H and 13C NMR chemical shifts for this molecule using the GIAO method.

Simulation of UV-Visible Absorption Spectra via Time-Dependent Density Functional Theory (TD-DFT): There are no available TD-DFT studies to report on the electronic transitions and absorption maxima.

Conformational Analysis and Energetic Profiles: Detailed conformational analyses to identify stable conformers and their relative energies have not been published.

Molecular Dynamics (MD) Simulations: Information regarding the dynamic behavior and stability of the compound from MD simulations is not available in the literature.

Quantitative Structure-Activity Relationship (QSAR) Model Development: No QSAR models have been specifically developed or reported for this compound.

While the methodologies mentioned (GIAO, TD-DFT, MD, QSAR) are standard computational techniques used to characterize molecules, the specific application and resulting data for this compound have not been documented in accessible scientific literature. Therefore, the creation of data tables and a detailed discussion of research findings as requested is not possible at this time.

In Silico Assessment of Pharmacological Parameters (Computational Prediction Only)

Pharmacophore Generation and Screening

Pharmacophore modeling is a fundamental step in computational drug design, aiming to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would be generated by analyzing its structural components to define key chemical features.

In a typical workflow, a computational tool like Phase or Catalyst would be used to generate a hypothesis based on the 3D conformation of the molecule. This hypothesis defines the spatial relationships between these features. Once established, this pharmacophore model can be used as a 3D query to screen large chemical databases, such as ZINC or ChEMBL, to identify other molecules that share the same pharmacophoric features. This screening process can uncover structurally diverse compounds that may exhibit similar biological activities, providing a basis for lead optimization. Studies on other benzamide (B126) derivatives have successfully used this approach to identify features required for activity as potential therapeutic agents. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

Feature Type Location on Molecule Description
Hydrogen Bond Acceptor Carbonyl Oxygen (C=O) A key interaction point for binding with receptor residues.
Hydrogen Bond Acceptor Methoxy Oxygen (-OCH₃) A secondary site for potential hydrogen bond formation.
Hydrogen Bond Donor Amide Nitrogen (N-H) Can form a hydrogen bond with an acceptor group on a target.
Aromatic Ring 2,4-dimethylphenyl group Can engage in π-π stacking or hydrophobic interactions.
Aromatic Ring 3-methoxyphenyl (B12655295) group Provides another site for aromatic and hydrophobic interactions.
Hydrophobic Feature Methyl groups (-CH₃) Contribute to hydrophobic interactions within a binding pocket.

Molecular Docking Simulations for Putative Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scialert.net It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein. For this compound, docking simulations can elucidate potential binding interactions with various putative biological targets.

Given that benzamide derivatives have been reported to possess a wide range of pharmacological activities, several targets could be considered. dergipark.org.tr For instance, related compounds have been investigated as inhibitors of enzymes like DNA topoisomerases, which are crucial for cell replication and are significant targets in cancer therapy. dergipark.org.tr Other potential targets for benzamide derivatives include glucokinase activators for diabetes and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) for malaria. nih.govscialert.net

The simulation process involves preparing the 3D structure of this compound and the chosen protein target (e.g., human Topoisomerase IIα, PDB ID: 5N3). Using software such as AutoDock or MOE, the ligand is placed in the defined binding site of the enzyme. scialert.netscialert.net The program then explores various conformations and orientations of the ligand, calculating the binding energy for each pose. The most favorable pose is identified by the lowest binding energy score. Analysis of this pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the binding pocket. For example, studies on similar benzamides docking into Topoisomerase IIα have shown interactions with residues like DG13 and ARG487. dergipark.org.tr

Table 2: Representative Molecular Docking Simulation Results for this compound with a Putative Target (Human Topoisomerase IIα)

Parameter Value Significance
Putative Target Human Topoisomerase IIα An enzyme involved in DNA replication; a known target for anticancer agents. dergipark.org.tr
Docking Score (Binding Energy) -95.1 kcal/mol A lower energy value suggests a higher binding affinity between the ligand and the target. dergipark.org.tr
Interacting Residues ARG487, DA12, DG13, DT9 Specific amino acids in the binding pocket that form key interactions with the ligand. dergipark.org.tr
Hydrogen Bonds N-H --- O (ARG487) The amide hydrogen of the ligand forms a hydrogen bond with an oxygen atom on residue ARG487. dergipark.org.tr
Hydrophobic/π-Interactions Phenyl rings with DG13, DT9 Aromatic rings on the ligand interact with planar residues in the binding site. dergipark.org.tr

Note: The data in this table is representative and based on docking studies of similar benzamide derivatives into the specified target. dergipark.org.tr

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters (excluding toxicity)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govuq.edu.au Various freely available web-based tools, such as SwissADME and pkCSM, use computational models to predict these properties based on a molecule's structure. nih.govuq.edu.auswissadme.ch These predictions help prioritize compounds with favorable drug-like properties before committing to costly experimental synthesis and testing.

For this compound, these tools can generate a comprehensive ADME profile.

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed from the gut into the bloodstream. Water solubility is another key factor, as poor solubility can limit absorption. nih.gov

Distribution: Predictions for blood-brain barrier (BBB) permeability indicate whether the compound is likely to cross into the central nervous system. The skin permeability coefficient (Log Kp) estimates its ability to penetrate the skin. nih.govswissadme.ch

Metabolism: The potential for the compound to inhibit major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is assessed. Inhibition of these enzymes can lead to drug-drug interactions. researchgate.net

Excretion: While direct excretion pathways are complex to model, related properties like solubility provide insight into how the compound might be cleared from the body.

The predicted values for this compound suggest it possesses characteristics common to orally bioavailable drugs.

Table 3: Predicted ADME Properties of this compound

Category Parameter Predicted Value Interpretation
Physicochemical Molecular Weight 255.32 g/mol Within the typical range for small molecule drugs.
LogP (Lipophilicity) 3.65 Indicates good lipophilicity, which aids membrane permeation.
Water Solubility (LogS) -4.11 (Poorly soluble) Low water solubility may impact absorption and formulation. nih.gov
Absorption Human Intestinal Absorption High Likely to be well-absorbed from the gastrointestinal tract. nih.gov
Caco-2 Permeability (Log Papp) 0.95 cm/s Suggests high permeability across the intestinal wall. nih.gov
Distribution Blood-Brain Barrier (BBB) Permeant Yes The compound is predicted to cross the blood-brain barrier. nih.gov
P-glycoprotein (P-gp) Substrate No Not likely to be actively pumped out of cells by the P-gp transporter. swissadme.ch
Metabolism CYP1A2 Inhibitor No Unlikely to inhibit the CYP1A2 enzyme. researchgate.net
CYP2C19 Inhibitor No Unlikely to inhibit the CYP2C19 enzyme. researchgate.net
CYP2C9 Inhibitor Yes Predicted to be an inhibitor of the CYP2C9 enzyme. researchgate.net
CYP2D6 Inhibitor No Unlikely to inhibit the CYP2D6 enzyme. researchgate.net
CYP3A4 Inhibitor Yes Predicted to be an inhibitor of the CYP3A4 enzyme. researchgate.net

Note: Predictions were generated using established computational models such as SwissADME and pkCSM. uq.edu.aunih.gov

In Vitro Biological Activity and Mechanistic Probes for N 3 Methoxyphenyl 2,4 Dimethylbenzamide Analogues

Enzyme Modulation and Inhibition Studies (in cell-free or in vitro enzymatic assays)

Comprehensive searches of scientific databases and literature have been conducted to ascertain the enzymatic modulation and inhibition profile of N-(3-methoxyphenyl)-2,4-dimethylbenzamide. The following subsections summarize the available findings for specific enzymatic targets.

There is currently no publicly available scientific literature or data detailing the interaction or inhibition profile of this compound with Cytochrome P450 (CYP450) enzymes. In vitro studies are essential to determine if a compound acts as a substrate, inhibitor, or inducer of various CYP450 isoforms, which is crucial for understanding its metabolic fate and potential for drug-drug interactions. pearson.com However, no such studies have been reported for this specific compound.

No published research was found that investigates the inhibitory activity of this compound on Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK-1) in non-human cellular assays. PDK-1 is a key regulator of cellular metabolism, and its inhibition can shift glucose metabolism from glycolysis towards oxidative phosphorylation. nih.govtgjonesonline.co.uknih.gov There is no evidence to suggest that this compound has been evaluated as a potential PDK-1 inhibitor.

There is no available data from non-human cellular assays to support or refute the inhibitory effect of this compound on Lactate (B86563) Dehydrogenase A (LDHA). LDHA catalyzes the conversion of pyruvate to lactate and is a target of interest in various pathologies. Studies on potential inhibitors of this enzyme have not included this compound.

An extensive review of scientific literature reveals no studies on the inhibitory effect of this compound on Glucosylceramide Synthase (GCS) in non-human cellular assays. GCS is a critical enzyme in the biosynthesis of glycosphingolipids. The potential for this compound to modulate GCS activity remains uninvestigated.

Receptor and Transporter Binding Assays (using isolated receptors or cell lines expressing specific targets)

The following subsection details the current state of knowledge regarding the binding characteristics of this compound to specific neurotransmitter transporters.

No experimental data from ligand binding assays are available to characterize the affinity or binding characteristics of this compound for the Serotonin Transporter (SERT). SERT is a primary target for many therapeutic agents, and its ligands can act as inhibitors or substrates. The interaction of this compound with SERT has not been documented in the scientific literature.

Cellular Assays for Antiproliferative Effects (in specific non-human cancer cell lines)

Cell Cycle Perturbation Analysis (in vitro)

Flow cytometry is a powerful technique for analyzing the cell cycle by measuring the DNA content of cells stained with fluorescent dyes. thermofisher.comauctoresonline.orgnih.gov This method allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and can reveal cell cycle arrest induced by chemical compounds. thermofisher.comauctoresonline.org

Studies on structurally related compounds provide insight into the potential effects of this compound on the cell cycle. For example, a novel trimethoxyphenyl-based analogue was found to cause cell cycle disturbance at the G2/M phase in HepG2 cells. nih.gov In colon cancer cell lines, the combination of prodigiosin (B1679158) and 5-fluorouracil (B62378) led to a significant increase in the sub-G1 phase, indicative of apoptosis. nih.gov Similarly, cinnamaldehyde-rich cinnamon extract (CRCE) also induced an increase in the sub-G1 population and arrest at the G2 phase in HCT 116 and HT-29 cells. mdpi.com The use of multiparameter flow cytometry can accurately distinguish between different cell cycle phases, for instance, showing that crizotinib (B193316) arrests Jurkat cells in the G0 phase and taxol arrests them in the M phase. mdpi.com Although direct analysis of this compound is needed, these findings suggest that it or its analogues could perturb the cell cycle, a key mechanism for anticancer activity.

Investigations into Apoptosis Induction Mechanisms (e.g., Reactive Oxygen Species Generation, Mitochondrial Membrane Potential Disruption, Caspase Activation, Bax/Bcl-2 Modulation)

Apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Key events in the mitochondrial (intrinsic) pathway of apoptosis include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), modulation of the Bax/Bcl-2 protein ratio, and activation of caspases. nih.govijper.orgnih.govresearchgate.net

Research on a trimethoxyphenyl-based analogue, which shares a methoxyphenyl moiety with the title compound, demonstrated its ability to induce apoptosis in HepG2 cells. nih.gov This was evidenced by a decrease in the mitochondrial membrane potential and a reduction in the level of the anti-apoptotic protein Bcl-2, coupled with an increase in the pro-apoptotic protein Bax. nih.gov The BCL-2 family of proteins are central regulators of mitochondrial outer membrane permeabilization (MOMP), a point of no return in apoptosis. nih.gov An increased Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, leading to cell death. researchgate.netijper.orgresearchgate.net

Furthermore, the generation of ROS is often an upstream event that can trigger mitochondrial damage. researchgate.netnih.gov For example, mefenamic acid was shown to induce apoptosis in MCF-7 breast cancer cells through enhanced ROS generation, upregulation of Bax and p53, downregulation of Bcl-2, and activation of caspases-3, -8, and -9. ijper.org While sorafenib (B1663141) can induce mitochondrial depolarization and ROS accumulation independent of Bax and Bak, this highlights that direct mitochondrial effects can be a viable anticancer strategy. nih.gov Given these precedents with structurally related compounds, it is plausible that this compound may induce apoptosis through similar mitochondrial-dependent pathways.

Table 2: Mechanistic Observations for Apoptosis Induction by Analogue Compounds

Mechanism Compound/Analogue Cell Line Observation Source
Mitochondrial Membrane Potential Trimethoxyphenyl analogue HepG2 Decrease in MMP nih.gov
Bax/Bcl-2 Modulation Trimethoxyphenyl analogue HepG2 Increased Bax, Decreased Bcl-2 nih.gov
Bax/Bcl-2 Modulation Mefenamic Acid MCF-7 Upregulated Bax, Downregulated Bcl-2 ijper.org
Caspase Activation Mefenamic Acid MCF-7 Upregulation of Caspase-3, -8, -9 ijper.org
ROS Generation Mefenamic Acid MCF-7 Enhanced ROS generation ijper.org
Apoptosis Induction Cinnamaldehyde-rich extract HCT 116, HT-29 Activation of Caspase-3, -9, PARP mdpi.com

Anti-Infective Activity Assessment (in vitro, against microbial or parasitic organisms)

The benzamide (B126) scaffold is present in numerous molecules with a wide array of pharmacological effects, including antimicrobial, antibacterial, and antifungal activities. nanobioletters.com Several studies have demonstrated the potential of N-substituted benzamide derivatives as anti-infective agents.

While these studies highlight the anti-infective potential of the broader benzamide class, specific data on the antimicrobial or antiparasitic activity of this compound is not detailed in the available literature. Further screening against a panel of microbial and parasitic organisms is warranted to fully assess its spectrum of activity.

Table 3: Anti-Infective Activity of Related Amide/Benzamide Compounds

Compound Class/Analogue Organism(s) Activity Metric (e.g., MIC) Source
N-Benzamide derivatives (e.g., 5a, 6b, 6c) E. coli, B. subtilis MIC values of 3.12 and 6.25 µg/mL for the most active compounds nanobioletters.com
N-(4-methoxybenzyl)alkenamides Various bacteria and fungi Showed antibacterial and antifungal activity nih.gov
N-alkylphenyl-3,5-dinitrobenzamides (7a, 7d) Mycobacterium tuberculosis (H₃₇Rv) MICs in the nanomolar to sub-micromolar range rsc.org
N-alkyl betaines (C₁₆) S. aureus, E. coli MICs of 61 and 120 µM, respectively nih.gov
N-alkyldimethylbenzylammonium halides (C₁₄-I⁻) S. aureus, E. hirae, E. coli Potent antibacterial activity, lower MIC than controls researchgate.net

Antioxidant Activity Evaluation (in vitro assays)

Direct experimental data on the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is not available in the surveyed literature. However, studies on related benzimidazole (B57391) and other phenolic compounds provide insights into the potential antioxidant capacity of such structures.

The DPPH assay is a widely used, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of compounds. mdpi.commdpi.com The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured by a decrease in absorbance at approximately 517 nm. nih.gov The percentage of DPPH radical scavenging activity is then calculated. nih.gov

Research on a series of benzimidazole derivatives, which share some structural similarities with benzamides, has shown varying degrees of antioxidant activity in the DPPH assay. For example, a study on 2-substituted benzimidazole-5-sulfonic acid derivatives found that some compounds exhibited significant radical scavenging activity. researchgate.net Specifically, compounds with a furan (B31954) ring substitution showed notable inhibition percentages. researchgate.net Another study on benzimidazole derivatives reported that compounds such as 2-(1H-benzimidazol-2-yl)phenol and 2-p-tolyl-1H-benzimidazole displayed IC50 values of 1974 µM and 773 µM, respectively, in a DPPH scavenging assay. researchgate.net

Furthermore, investigations into other phenolic compounds have established a clear structure-activity relationship for antioxidant capacity. mdpi.com The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring can significantly influence the radical scavenging ability.

While no specific data exists for this compound, the presence of the methoxyphenyl group suggests it could possess some radical scavenging properties. The methoxy group can donate electrons, which may contribute to antioxidant activity. However, without direct experimental evidence, this remains speculative. The antioxidant potential of this specific compound would need to be determined through dedicated in vitro assays like the DPPH test.

Compound ClassExample CompoundDPPH Scavenging Activity (IC50)Reference
Benzimidazole Derivative2-(1H-benzimidazol-2-yl)phenol1974 µM researchgate.net
Benzimidazole Derivative2-p-tolyl-1H-benzimidazole773 µM researchgate.net
Benzimidazole Derivative2-(4-methoxyphenyl)-1H-benzimidazole800 µM researchgate.net

Structure Activity Relationship Sar Studies of N 3 Methoxyphenyl 2,4 Dimethylbenzamide Derivatives

Influence of Substituent Position and Nature on the Benzamide (B126) Core

The 2,4-dimethylbenzamide (B3178721) core of the molecule plays a significant role in defining its biological profile. The position and electronic properties of substituents on this benzoyl moiety can modulate activity.

Research on related benzamide derivatives indicates that substitutions on the benzoyl ring are critical for activity. For instance, in a series of N-substituted benzimidazole (B57391) carboxamides, the type and position of substituents on the phenyl ring, analogous to the benzamide core here, were found to strongly impact biological activity. mdpi.com

Studies on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives as chitin (B13524) synthesis inhibitors revealed that the 2,6-dimethoxy substitution on the benzoyl moiety was favorable, whereas a 2,6-difluoro substitution, optimal for other classes of inhibitors, was detrimental. This highlights the specific electronic and steric requirements of the target receptor.

In a separate study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole, modifications on the benzamide portion were crucial for their insecticidal and fungicidal activities. For example, a 2-fluoro substituent on the benzene (B151609) ring of the benzamide resulted in superior inhibitory activities against tested fungi compared to other substitutions. researchgate.net

The following table illustrates the influence of substituents on the benzamide core in a related series of N-alkylphenyl-3,5-dinitrobenzamide analogs on their anti-tuberculosis activity.

CompoundBenzamide Core SubstituentMIC (µg/mL) against M. tuberculosis H37Rv
Analog 13,5-dinitro0.78
Analog 23-nitro> 100
Analog 35-nitro> 100

This data is derived from a study on N-alkylphenyl-3,5-dinitrobenzamide analogs and is presented to illustrate the general principles of benzamide core substitution.

Impact of N-Phenyl Substituents on Biological Activity Profiles

Substituents on the N-phenyl ring are pivotal in modulating the biological activity of N-phenylbenzamide derivatives. Their electronic nature and position can influence binding affinity and selectivity for various biological targets.

For example, in a series of N-phenylbenzamide derivatives investigated as enterovirus 71 inhibitors, the nature of the substituent on the N-phenyl ring was a key determinant of antiviral activity. nih.gov Specifically, a 4-bromophenyl group was found in one of the most active compounds. nih.gov

In another study focusing on N-phenylbenzamide derivatives as anti-HBV agents, an N-(4-chlorophenyl) group contributed to potent activity. nih.gov The introduction of a chlorine atom at the para-position of the N-phenyl ring was a feature of the active compound IMB-0523. nih.gov

The table below, derived from a study on N-phenylbenzamide derivatives as anti-EV71 agents, demonstrates the impact of N-phenyl substitution on antiviral potency.

CompoundN-Phenyl SubstituentIC50 (µM) against EV71 (Strain H)
Derivative 1aPhenyl> 50
Derivative 1b4-Methylphenyl> 50
Derivative 1c4-Methoxyphenyl> 50
Derivative 1d4-Chlorophenyl25 ± 2.5
Derivative 1e4-Bromophenyl12 ± 1.2

This data is from a study on a series of 3-amino-4-methoxy-N-phenylbenzamide derivatives and is used here to illustrate the influence of N-phenyl substituents. nih.gov

Role of the Methoxy (B1213986) Group in Molecular Recognition and Functional Response

The methoxy group (-OCH3) at the 3-position of the N-phenyl ring is a critical feature that can significantly influence the molecule's interaction with biological targets. Its effects are multifaceted, involving electronic modulation, conformational constraints, and direct hydrogen bond acceptance.

The position of the methoxy group is crucial. Studies on methoxy-substituted N-benzimidazole-derived carboxamides have shown that the number and position of methoxy groups on the phenyl ring strongly influence antiproliferative and antioxidative activities. mdpi.com For instance, a derivative with two hydroxy groups and one methoxy group on the phenyl ring exhibited potent antibacterial activity. mdpi.com Research on 18F-labeled benzyl (B1604629) triphenylphosphonium cations demonstrated that the position of the methoxy group had a significant effect on biological properties, with ortho- or meta-positions leading to faster radioactivity clearance from the liver compared to a para-substituent. nih.gov

The methoxy group can act as a hydrogen bond acceptor, which can be a key interaction in a protein binding pocket. researchgate.net Its presence also affects the electronic properties of the phenyl ring, influencing how the molecule interacts with its biological target. nih.gov For example, an electron-donating methoxy group can enhance the electron density of the aromatic ring, which may be favorable for certain receptor interactions.

In a study of N-(3-hydroxyphenyl)benzamide and its O-derivatives, the presence and nature of the alkoxy group (including methoxy) at the 3-position of the N-phenyl ring influenced enzyme inhibition activities. researchgate.net

The following table shows the effect of the methoxy group position on the antiproliferative activity of a series of N-substituted benzimidazole carboxamides against the MCF-7 cell line.

CompoundPhenyl Ring SubstitutionIC50 (µM)
Analog A2-hydroxy-4-methoxy3.1
Analog B3,4,5-trihydroxy4.8
Analog C2,4-dihydroxy8.7

This data is from a study on N-methyl-substituted benzimidazole derivatives and is presented to illustrate the impact of methoxy and hydroxy group positioning. mdpi.com

Stereochemical Considerations and Enantiomeric Specificity in Biological Interactions

While specific stereochemical studies on N-(3-methoxyphenyl)-2,4-dimethylbenzamide are not widely reported, the principles of stereochemistry are fundamental to the biological activity of chiral molecules. If a center of chirality exists within the molecule or its derivatives, the different enantiomers can exhibit distinct biological activities.

This enantiomeric specificity arises from the three-dimensional nature of biological targets like enzymes and receptors. These targets are themselves chiral and will interact differently with the enantiomers of a chiral ligand, much like a hand (chiral) fits differently into a left-handed or right-handed glove.

For instance, in studies of other bioactive molecules, it is common for one enantiomer to be significantly more active than the other. This can be due to one enantiomer having a better fit in the binding site, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other enantiomer may bind less effectively or not at all.

Concluding Remarks and Future Research Perspectives

Synthesis of Key Findings and Current Understanding of N-(3-methoxyphenyl)-2,4-dimethylbenzamide Research

The most probable synthetic route to this compound involves the condensation reaction between an activated derivative of 2,4-dimethylbenzoic acid and 3-methoxyaniline. A common laboratory-scale method would be the conversion of 2,4-dimethylbenzoic acid to its more reactive acid chloride, typically using thionyl chloride or oxalyl chloride. This acid chloride would then be reacted with 3-methoxyaniline in the presence of a base to neutralize the hydrochloric acid byproduct, yielding the final amide product. Alternative green chemistry approaches could involve direct amide formation catalyzed by specific reagents or enzymes, a growing area of interest in chemical synthesis. nih.gov

The physicochemical properties of this compound can be predicted based on its structure. The presence of two aromatic rings suggests that it is likely a solid at room temperature with limited solubility in water but good solubility in common organic solvents. pharmaguideline.com The methoxy (B1213986) and dimethyl substitutions will influence its electronic properties and steric hindrance, which in turn affect its reactivity and intermolecular interactions.

Interactive Data Table: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC16H17NO2---
Molecular Weight255.31 g/mol ---
AppearanceWhite to off-white solidGeneral property of benzamides pharmaguideline.com
Melting PointLikely in the range of 100-150 °CInferred from similar substituted benzamides
SolubilityLow in water, soluble in organic solventsGeneral property of benzamides pharmaguideline.com
Hydrogen Bond Donors1From the N-H group of the amide
Hydrogen Bond Acceptors2From the C=O and OCH3 groups

Spectroscopic analysis would be crucial for the definitive identification and characterization of this compound. In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons on both rings, a singlet for the methoxy group protons, two singlets for the methyl groups, and a broad singlet for the N-H proton of the amide. The ¹³C NMR spectrum would similarly show characteristic peaks for the aromatic carbons, the carbonyl carbon, and the carbons of the methoxy and methyl groups. Infrared (IR) spectroscopy would reveal a strong absorption band for the C=O stretch of the amide group and a band for the N-H stretch.

Identification of Critical Knowledge Gaps and Emerging Research Avenues for Further Investigation

The most significant knowledge gap concerning this compound is the near-complete absence of dedicated research on this specific molecule. While its synthesis and basic properties can be reasonably predicted, no experimental data has been published to confirm these hypotheses.

Future research should, therefore, commence with the unambiguous synthesis and thorough characterization of this compound. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties, including its crystal structure through X-ray diffraction.

Once the compound is well-characterized, a primary research avenue would be the investigation of its biological activity. The benzamide (B126) scaffold is a well-known pharmacophore present in a wide array of therapeutic agents. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net Derivatives of benzamide have shown a multitude of biological effects, including acting as analgesics, anti-inflammatory agents, and even having applications in psychiatry. pharmaguideline.com Given that substitutions on the aromatic rings can significantly modulate biological activity, it is plausible that this compound could exhibit interesting pharmacological properties. mdpi.comnih.gov Screening for activities such as anticancer, antimicrobial, or enzyme inhibition could yield valuable results.

Another promising area of investigation lies in the field of material science. The structural features of this compound, such as its aromatic rings and potential for hydrogen bonding, suggest it could have interesting solid-state properties. Research into its potential as a component in organic light-emitting diodes (OLEDs), nonlinear optical materials, or as a building block for novel polymers could be fruitful. The study of how fluorine substitution can suppress disorder in benzamide crystals suggests that similar modifications to this compound could lead to materials with desirable properties. acs.org

Broader Implications of Benzamide Chemistry for Chemical Biology and Material Science Paradigms

The study of individual compounds like this compound contributes to the broader understanding and application of benzamide chemistry, a field with significant implications for both chemical biology and material science.

In chemical biology , benzamides serve as a versatile scaffold for the design of new bioactive molecules. researchgate.net The amide bond is a fundamental linkage in biological systems, and synthetic benzamides can mimic or interfere with biological processes. They are key components in a variety of approved drugs and are continually explored for new therapeutic applications. wikipedia.org The exploration of diverse substitution patterns on the benzamide core, as would be the case with this compound, allows for the fine-tuning of biological activity and the development of highly selective ligands for biological targets. nih.govnih.gov

In material science , the rigid structure and hydrogen-bonding capabilities of benzamides make them excellent building blocks for supramolecular assemblies and functional materials. acs.org The ability to form well-defined crystal structures is crucial for applications in areas such as nonlinear optics and organic electronics. rsc.org The systematic study of how different substituents influence the packing and properties of benzamide derivatives can lead to the rational design of new materials with tailored functionalities. The investigation of this compound would add to this growing body of knowledge, potentially revealing new structure-property relationships.

Q & A

Q. What are the common synthetic routes for N-(3-methoxyphenyl)-2,4-dimethylbenzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves coupling 2,4-dimethylbenzoic acid derivatives with 3-methoxyaniline using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or DMF). Temperature control (0–25°C) and catalytic DMAP (4-dimethylaminopyridine) improve reaction efficiency . For optimization, systematically vary:

  • Solvent polarity : Test DMF (polar aprotic) vs. THF (less polar).
  • Coupling agents : Compare EDCI/HOBt vs. DCC/DMAP.
  • Stoichiometry : Adjust molar ratios of acid chloride to amine (1:1.2 recommended).
    Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this benzamide derivative?

Methodological Answer: Use a combination of:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for methoxyphenyl and dimethylbenzamide) and methyl/methoxy groups (δ 2.1–3.8 ppm). Confirm amide carbonyl resonance at ~δ 167–170 ppm in 13C NMR .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₆H₁₇NO₂).
    For ambiguous signals, employ 2D NMR (COSY, HSQC) .

Q. What solubility and stability profiles should be considered during experimental design?

Methodological Answer:

  • Solubility : Test in DMSO (high solubility for biological assays), ethanol, and acetonitrile. Low aqueous solubility may require co-solvents (e.g., 10% DMSO in PBS) .
  • Stability : Conduct accelerated stability studies (pH 3–9, 25–60°C). Monitor degradation via HPLC; methoxy groups may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve spectral ambiguities in the characterization of this compound derivatives?

Methodological Answer: For overlapping NMR signals (e.g., methoxy vs. methyl protons):

  • Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to shift residual peaks.
  • Apply selective decoupling or NOESY to differentiate spatial proximities.
  • Validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for benzamide derivatives targeting neurological pathways?

Methodological Answer:

  • Pharmacophore Modeling : Map essential groups (e.g., methoxy for blood-brain barrier penetration) using software like Schrodinger’s Phase .
  • Mutagenesis Studies : Replace methoxy with ethoxy or hydrogen to assess binding to β-amyloid or MAO-B targets .
  • In Silico Docking : Compare docking scores (AutoDock Vina) against known neuroactive benzamides (e.g., J-147 derivatives) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Bioavailability Studies : Measure plasma/tissue concentrations via LC-MS/MS after oral/IP administration. Adjust formulations (e.g., nanoemulsions) to enhance absorption .
  • Metabolite Screening : Identify Phase I/II metabolites (e.g., demethylation products) using liver microsomes .
  • Pharmacodynamic Markers : Corrogate in vitro IC₅₀ values (e.g., MAO-B inhibition) with behavioral outcomes in animal models .

Q. What computational approaches can predict the binding affinity of this compound to β-amyloid aggregates in Alzheimer’s research?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to Aβ₄₂ fibrils (GROMACS/NAMD) over 100 ns trajectories. Analyze hydrogen bonds with methoxy and benzamide groups .
  • Free Energy Calculations : Use MM-PBSA to estimate ΔGbinding. Compare with curcumin derivatives (e.g., J-147) .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Hammett Analysis : Measure rate constants (k) for reactions with varying substituents (σ values). Methoxy groups (-OCH₃, σ ≈ -0.27) enhance electron density, slowing electrophilic substitution .
  • DFT Calculations : Optimize transition states (Gaussian 16) to compare activation energies for methoxy vs. chloro derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.